![molecular formula C18H11Cl2IN2O B14224190 N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide CAS No. 824952-76-3](/img/structure/B14224190.png)
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl and an iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide typically involves a multi-step process. One common method includes:
Formation of the Pyridinyl Intermediate: Starting with 3,5-dichloropyridine, the compound undergoes a halogenation reaction to introduce the necessary substituents.
Coupling Reaction: The pyridinyl intermediate is then coupled with 2-iodobenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodinated quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The halogen atoms (chlorine and iodine) in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Iodinated quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules.
Mecanismo De Acción
The mechanism by which N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity through halogen bonding interactions . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
- N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-methylfuran-3-carboxamide
- N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide
Comparison: N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The iodine atom can participate in unique halogen bonding interactions, enhancing its binding affinity and specificity for certain biological targets .
Propiedades
Número CAS |
824952-76-3 |
|---|---|
Fórmula molecular |
C18H11Cl2IN2O |
Peso molecular |
469.1 g/mol |
Nombre IUPAC |
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C18H11Cl2IN2O/c19-11-9-14(20)17(22-10-11)13-6-2-4-8-16(13)23-18(24)12-5-1-3-7-15(12)21/h1-10H,(H,23,24) |
Clave InChI |
YQUXVFWJOOFBGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=C(C=N2)Cl)Cl)NC(=O)C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


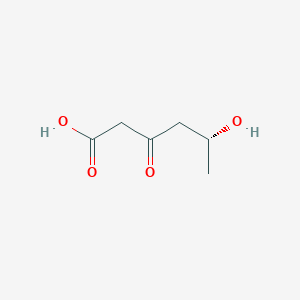
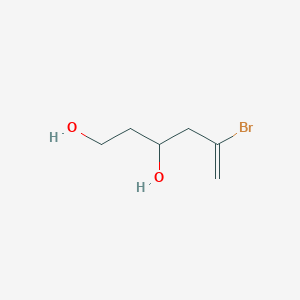
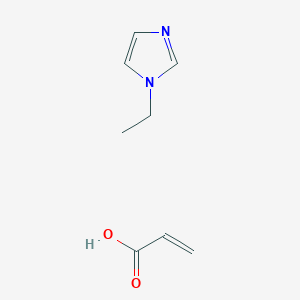
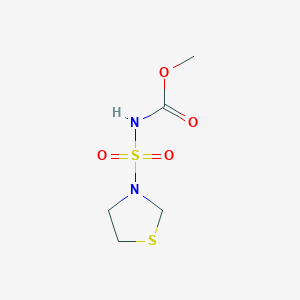
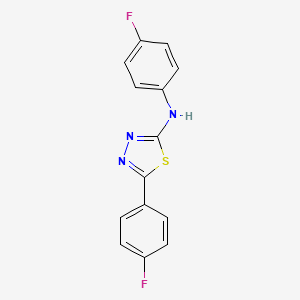
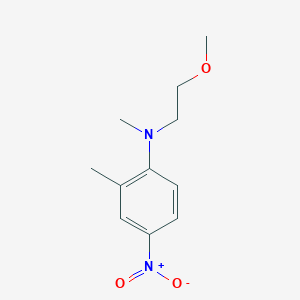
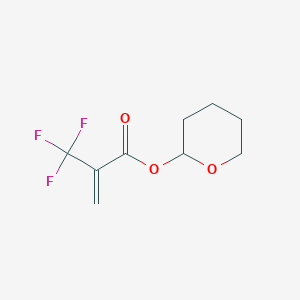

![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
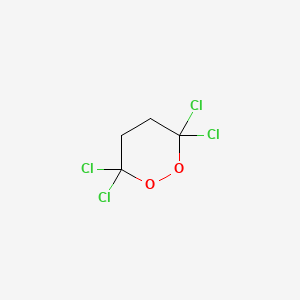
![3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14224193.png)
